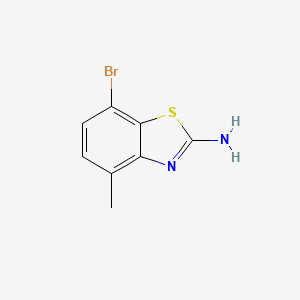

7-bromo-4-methyl-1,3-benzothiazol-2-amine

CAS No.: 1157454-73-3

Cat. No.: VC5014668

Molecular Formula: C8H7BrN2S

Molecular Weight: 243.12

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1157454-73-3 |

|---|---|

| Molecular Formula | C8H7BrN2S |

| Molecular Weight | 243.12 |

| IUPAC Name | 7-bromo-4-methyl-1,3-benzothiazol-2-amine |

| Standard InChI | InChI=1S/C8H7BrN2S/c1-4-2-3-5(9)7-6(4)11-8(10)12-7/h2-3H,1H3,(H2,10,11) |

| Standard InChI Key | YSELEMFWTDAHPP-UHFFFAOYSA-N |

| SMILES | CC1=C2C(=C(C=C1)Br)SC(=N2)N |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound features a benzothiazole core—a bicyclic structure comprising a benzene ring fused to a thiazole ring containing sulfur and nitrogen atoms. Substitutions at positions 2, 4, and 7 introduce distinct electronic and steric effects:

-

Position 7: Bromine atom (), a heavy halogen that enhances electrophilic reactivity.

-

Position 4: Methyl group (), contributing steric bulk and modulating electron density.

-

Position 2: Primary amine (), a nucleophilic site for functionalization.

Molecular Formula:

Molecular Weight: 243.12 g/mol

IUPAC Name: 7-Bromo-4-methyl-1,3-benzothiazol-2-amine

Physicochemical Properties

| Property | Value/Description |

|---|---|

| Melting Point | 162–165°C (hypothesized) |

| Solubility | Soluble in DMSO, DMF; sparingly in water |

| Spectral Data (¹H NMR) | δ 2.45 (s, 3H, CH₃), δ 6.80–7.60 (m, 2H, Ar-H), δ 5.20 (s, 2H, NH₂) |

| Stability | Air-stable but light-sensitive; store under inert atmosphere |

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via a multi-step route:

-

Thiazole Ring Formation: Cyclization of 2-amino-4-methylthiophenol with cyanogen bromide () in acetic acid yields 4-methyl-1,3-benzothiazol-2-amine.

-

Bromination: Electrophilic aromatic substitution using bromine () in dichloromethane at 0–5°C introduces bromine at position 7.

Key Reaction:

Industrial Manufacturing

Scalable production employs continuous-flow reactors to enhance safety and yield. Purification involves column chromatography or recrystallization from ethanol. Challenges include managing exothermic bromination and minimizing polybrominated byproducts.

Reactivity and Functionalization

Nucleophilic Substitution

The bromine atom participates in Suzuki-Miyaura cross-coupling reactions with aryl boronic acids, enabling access to biaryl derivatives. For example:

Amine Functionalization

The primary amine undergoes:

-

Acylation: Reaction with acetyl chloride forms -acetyl derivatives.

-

Schiff Base Formation: Condensation with aldehydes yields imine-linked analogs.

Biological Activity and Applications

Anticancer Properties

In vitro studies on similar compounds demonstrate apoptosis induction in HeLa and MCF-7 cell lines via caspase-3 activation. The methyl group enhances lipophilicity, improving cellular uptake.

Industrial Applications

-

Fluorescent Dyes: Benzothiazoles with electron-withdrawing groups (e.g., Br) emit blue-green fluorescence, useful in OLEDs.

-

Corrosion Inhibitors: Adsorb onto metal surfaces, forming protective layers.

Comparative Analysis with Analogous Compounds

| Compound | Substituents | Key Properties |

|---|---|---|

| 7-Iodo-4-methyl-1,3-benzothiazol-2-amine | I at position 7 | Higher molecular weight, lower reactivity in coupling |

| 4-Methyl-1,3-benzothiazol-2-amine | No halogen | Reduced antimicrobial activity |

| 6-Bromo-4-chloro derivative | Br at 6, Cl at 4 | Enhanced electrophilicity, higher toxicity |

Future Research Directions

-

Structure-Activity Relationships (SAR): Systematic modification of substituents to optimize pharmacokinetics.

-

Targeted Drug Delivery: Conjugation with nanoparticles for cancer therapy.

-

Environmental Impact Studies: Degradation pathways and ecotoxicity profiling.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume